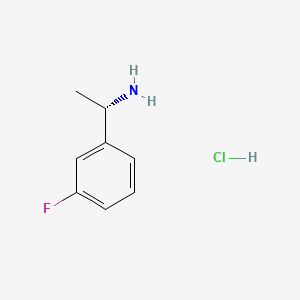

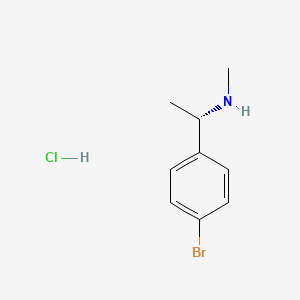

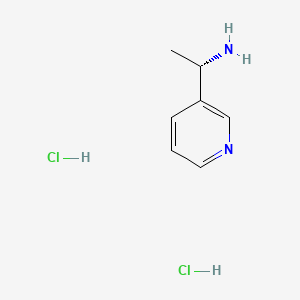

![molecular formula C7H5F3N4 B592023 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211536-39-8](/img/structure/B592023.png)

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, is a topic of active research. The synthesis generally involves the introduction of trifluoromethyl groups within the structures of other molecules .Molecular Structure Analysis

The molecular formula of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is C6H5F3N2. The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .Applications De Recherche Scientifique

Anticancer Properties

A significant application of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives lies in their anticancer activity. For instance, alkyl amide functionalized derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentrations (Chavva et al., 2013). Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have demonstrated notable cytotoxicity, antimicrobial, and anti-biofilm activities (Nagender et al., 2014). Furthermore, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were screened for cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014).

Heterocyclic Compound Synthesis

The compound has been a key intermediate in synthesizing a wide range of heterocyclic compounds. For example, reactions with different active methylene compounds have afforded pyridopyrazolopyrimidine derivatives and triazine derivatives (Rateb, 2014). Another study demonstrated the synthesis of novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlighting the versatility of this compound in generating compounds with anticancer potential (Hafez & El-Gazzar, 2020).

Antibacterial Activity

Novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized using a multicomponent reaction approach, showcasing antibacterial activities (Frolova et al., 2011). This highlights the potential of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives in contributing to the development of new antibacterial agents.

Efficient Synthesis Methods

Efficient synthesis methods for this compound and its derivatives have been developed, such as using ionic liquid for the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones, offering mild reaction conditions and high yields (Shi et al., 2010). Additionally, regiospecific synthesis approaches have been explored for creating 6-trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility and efficiency of synthesizing these compounds (Aggarwal et al., 2012).

Orientations Futures

The future directions for the research and application of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” and similar compounds are promising. The unique properties of trifluoromethylpyridines make them valuable in various industries, including agrochemicals and pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mécanisme D'action

Target of Action

It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the pharmaceutical and agrochemical industries

Mode of Action

Trifluoromethylpyridines are known to exhibit diverse biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of drug molecules, potentially improving their interaction with biological targets .

Biochemical Pathways

Compounds containing a trifluoromethyl group are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can influence their absorption and distribution

Result of Action

Trifluoromethylpyridines are known to have diverse biological activities, suggesting that this compound could have a range of potential effects .

Action Environment

The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence their action under different environmental conditions .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJRPAJSNCIHDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.